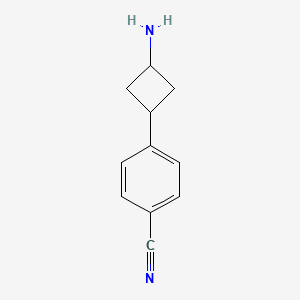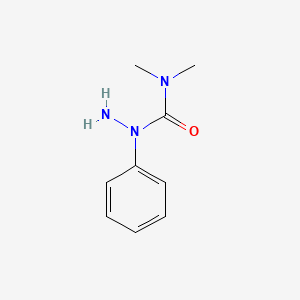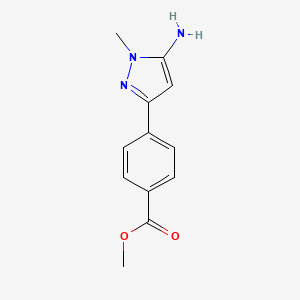
methyl 4-(5-amino-1-methyl-1H-pyrazol-3-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(5-amino-1-methyl-1H-pyrazol-3-yl)benzoate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound features a benzoate ester linked to a pyrazole ring, which is substituted with an amino group and a methyl group. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(5-amino-1-methyl-1H-pyrazol-3-yl)benzoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-(5-amino-1-methyl-1H-pyrazol-3-yl)benzoic acid with methanol in the presence of a dehydrating agent such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(5-amino-1-methyl-1H-pyrazol-3-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-(5-amino-1-methyl-1H-pyrazol-3-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of methyl 4-(5-amino-1-methyl-1H-pyrazol-3-yl)benzoate involves its interaction with specific molecular targets. The amino group and the pyrazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The exact pathways and targets may vary depending on the specific application and the biological system involved .
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-3-(cyanomethyl)-1H-pyrazol-4-yl cyanide: Another pyrazole derivative with similar structural features.
3-Amino-5-methyl-1H-pyrazole: A simpler pyrazole derivative with an amino group and a methyl group.
Uniqueness
Methyl 4-(5-amino-1-methyl-1H-pyrazol-3-yl)benzoate is unique due to the presence of the benzoate ester group, which can influence its reactivity and biological activity. The combination of the pyrazole ring with the benzoate ester provides a versatile scaffold for further functionalization and exploration in various scientific fields .
Propiedades
Fórmula molecular |
C12H13N3O2 |
|---|---|
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
methyl 4-(5-amino-1-methylpyrazol-3-yl)benzoate |
InChI |
InChI=1S/C12H13N3O2/c1-15-11(13)7-10(14-15)8-3-5-9(6-4-8)12(16)17-2/h3-7H,13H2,1-2H3 |
Clave InChI |
QRCKVEBGFIMBNB-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC(=N1)C2=CC=C(C=C2)C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


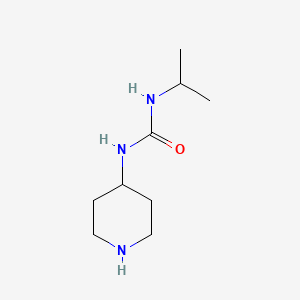


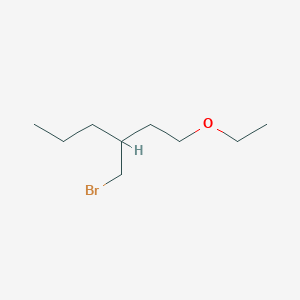
![3-fluoro-4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B15316877.png)
![1-[4-(5-Methyl-1,2-benzothiazole-3-carbonyl)morpholin-2-yl]ethan-1-amine hydrochloride](/img/structure/B15316884.png)

![3-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]propanoic acid](/img/structure/B15316894.png)


![1,3-Dioxoisoindolin-2-YL spiro[2.3]hexane-1-carboxylate](/img/structure/B15316912.png)

